1,2-Dibromodecane 1,2-Dibromodecane
Brand Name: Vulcanchem
CAS No.: 28467-71-2
VCID: VC3878933
InChI: InChI=1S/C10H20Br2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9H2,1H3
SMILES: CCCCCCCCC(CBr)Br
Molecular Formula: C10H20Br2
Molecular Weight: 300.07 g/mol

1,2-Dibromodecane

CAS No.: 28467-71-2

Cat. No.: VC3878933

Molecular Formula: C10H20Br2

Molecular Weight: 300.07 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromodecane - 28467-71-2

Specification

CAS No. 28467-71-2
Molecular Formula C10H20Br2
Molecular Weight 300.07 g/mol
IUPAC Name 1,2-dibromodecane
Standard InChI InChI=1S/C10H20Br2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9H2,1H3
Standard InChI Key XBRBOTTWTQOCJH-UHFFFAOYSA-N
SMILES CCCCCCCCC(CBr)Br
Canonical SMILES CCCCCCCCC(CBr)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

1,2-Dibromodecane is systematically named 1,2-dibromodecane under IUPAC guidelines . Its molecular formula, C₁₀H₂₀Br₂, reflects a decane chain (C₁₀H₂₂) substituted with bromine atoms at positions 1 and 2. Alternative identifiers include the CAS Registry Number 28467-71-2 and the SMILES notation CCCCCCCCC(CBr)Br .

Stereochemical Considerations

The compound’s structure allows for limited stereoisomerism due to the adjacent bromine atoms. The spatial arrangement of substituents influences its reactivity, particularly in nucleophilic substitution reactions. The 3D conformation, accessible via PubChem’s interactive model , reveals a staggered configuration that minimizes steric hindrance between bromine atoms and the alkyl chain.

Physical and Thermodynamic Properties

Phase Behavior and Volatility

1,2-Dibromodecane is a liquid under standard conditions. Its vapor pressure can be modeled using the Antoine equation:

log10(P)=6.340183147.571T27.425\log_{10}(P) = 6.34018 - \frac{3147.571}{T - 27.425}

where PP is the vapor pressure in atm and TT is the temperature in Kelvin . This equation is valid between 368.8 K (95.7°C) and 523.6 K (250.5°C), indicating a boiling point near the upper limit of this range.

Synthesis and Industrial Production

Industrial Considerations

Large-scale production likely employs continuous-flow reactors to optimize yield and minimize side reactions. Safety protocols must address bromine’s toxicity and corrosivity, necessitating closed-system processing and rigorous ventilation .

Applications and Functional Utility

Role in Organic Synthesis

1,2-Dibromodecane serves as a versatile alkylating agent in nucleophilic substitution reactions. Its two bromine atoms enable sequential functionalization, making it valuable for synthesizing complex hydrocarbons or polymers. For instance, reaction with Grignard reagents could produce elongated alkyl chains or branched structures.

Research Gaps and Future Directions

Unexplored Physicochemical Metrics

Key parameters such as melting point, refractive index, and partition coefficients (logP) remain uncharacterized in the literature. Experimental determinations of these properties would enhance predictive modeling for industrial applications.

Advanced Synthetic Applications

Exploring 1,2-dibromodecane’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) or polymer chemistry could unlock novel materials. Computational studies to predict its behavior in catalytic systems are also warranted.

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